4-Carbamoyl-2-fluorobenzoic acid

Description

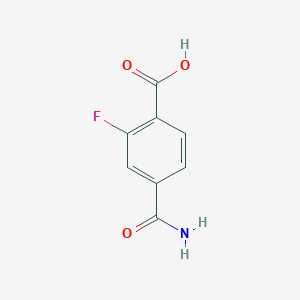

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-carbamoyl-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO3/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,(H2,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTCHTGPAXWFMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360190 | |

| Record name | 4-carbamoyl-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799265-47-7 | |

| Record name | 4-carbamoyl-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Carbamoyl 2 Fluorobenzoic Acid

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For 4-Carbamoyl-2-fluorobenzoic acid, the analysis suggests several potential synthetic pathways by disconnecting the functional groups.

Two primary disconnections are considered:

Amide Bond Disconnection: The carbamoyl (B1232498) group (-CONH₂) can be disconnected to reveal a nitrile (-CN) or an ester group that can be converted into the amide. This points to precursors like 4-cyano-2-fluorobenzoic acid or a methyl 4-amino-2-fluorobenzoate derivative.

C-C Bond Disconnection (from the carboxylic acid): The carboxylic acid (-COOH) can be traced back to the oxidation of a methyl group (-CH₃).

This analysis identifies 2-fluorotoluene (B1218778) as a logical and cost-effective starting material. The synthetic strategy involves introducing the remaining functional groups at the correct positions (C4 for the carbamoyl group and C1 for the eventual carboxylic acid) through a sequence of regioselective reactions. The key intermediate derived from this precursor would be 2-fluoro-4-nitrotoluene (B45272) , where the nitro group serves as a precursor to the carbamoyl functionality.

Development and Optimization of Conventional Synthetic Routes

A conventional and plausible synthetic route starting from 2-fluorotoluene involves a five-step sequence. This pathway leverages well-established chemical transformations, with optimization focused on maximizing yield and ensuring selectivity at each stage.

The proposed route is as follows:

Nitration: 2-fluorotoluene undergoes electrophilic aromatic substitution with a nitrating agent (e.g., nitric acid and sulfuric acid) to introduce a nitro group. The directing effects of the fluorine and methyl groups guide the nitro group primarily to the C4 position, yielding 2-fluoro-4-nitrotoluene .

Reduction: The nitro group of 2-fluoro-4-nitrotoluene is reduced to an amino group (-NH₂) using standard reducing agents like hydrogen gas with a palladium catalyst (H₂/Pd-C) or iron in acidic medium, forming 4-amino-2-fluorotoluene .

Cyanation (Sandmeyer Reaction): The amino group is converted into a nitrile (-CN). This is achieved by treating the amine with nitrous acid (formed from NaNO₂ and HCl) to create a diazonium salt, which is then reacted with copper(I) cyanide (CuCN) to yield 4-cyano-2-fluorotoluene .

Partial Nitrile Hydrolysis: The nitrile group is carefully hydrolyzed to a primary amide (-CONH₂). This step requires controlled conditions, often using acid or base with careful temperature and reaction time monitoring, to prevent over-hydrolysis to the carboxylic acid, thus forming 4-carbamoyl-2-fluorotoluene . lumenlearning.com

Oxidation: The methyl group is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). guidechem.comorganic-chemistry.org This final step yields the target molecule, This compound .

The following interactive table summarizes the conventional synthetic pathway.

| Step | Transformation | Starting Material | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Regioselective Nitration | 2-Fluorotoluene | HNO₃, H₂SO₄ | 2-Fluoro-4-nitrotoluene |

| 2 | Nitro Group Reduction | 2-Fluoro-4-nitrotoluene | H₂, Pd/C or Fe/HCl | 4-Amino-2-fluorotoluene |

| 3 | Sandmeyer Reaction (Cyanation) | 4-Amino-2-fluorotoluene | 1. NaNO₂, HCl 2. CuCN | 4-Cyano-2-fluorotoluene |

| 4 | Partial Nitrile Hydrolysis | 4-Cyano-2-fluorotoluene | H₂O, H⁺ or OH⁻ (controlled) | 4-Carbamoyl-2-fluorotoluene |

| 5 | Methyl Group Oxidation | 4-Carbamoyl-2-fluorotoluene | KMnO₄ or CrO₃ | This compound |

Exploration of Modern Synthetic Strategies and Sustainable Approaches

Modern synthetic chemistry offers several improvements to the conventional route, focusing on increased efficiency, safety, and sustainability.

Catalytic Nitration: Instead of the traditional mixed-acid process, solid acid catalysts like zeolites can be used for nitration. These catalysts are often reusable, reduce hazardous waste, and can offer higher regioselectivity. rsc.org

Advanced C-N Bond Formation: The conversion of the amino group to the carbamoyl group can be streamlined. For instance, palladium-catalyzed carbonylation reactions can directly convert aryl halides or triflates to amides in the presence of carbon monoxide and ammonia, potentially offering a more direct route from a precursor like 4-bromo-2-fluorobenzoic acid.

Green Oxidation: The use of heavy metal oxidants like permanganate and chromium is environmentally problematic. Modern methods employ greener alternatives, such as catalytic systems using molecular oxygen or air as the ultimate oxidant in the presence of transition metal catalysts. chemicalbook.com This approach significantly reduces toxic waste.

Direct Amidation: Recent advances allow for the direct conversion of carboxylic acids to amides using activating agents like silane-based reagents, which avoid the need for harsh conditions or creating an intermediate acid chloride. acs.org This could be applied in the final step of the synthesis.

Investigation of Regioselective and Chemoselective Synthesis Pathways

Selectivity is the most critical challenge in the synthesis of this compound.

Regioselectivity: This refers to the control of the position of the functional groups. The key regioselective step is the initial nitration of 2-fluorotoluene. Both the methyl (-CH₃) and fluoro (-F) groups are ortho, para-directing. The fluorine at position 2 directs incoming electrophiles to positions 3 (ortho) and 5 (para). The methyl group at position 1 directs to positions 2 (ortho, blocked), 4 (ortho), and 6 (para). The formation of the desired 2-fluoro-4-nitrotoluene isomer depends on the subtle interplay of these electronic effects and steric hindrance. Studies on fluorotoluene nitration show that while the para-directing nature of fluorine is strong, the reaction conditions can be tuned to favor the desired C4-nitrated product over other isomers. rsc.orgrsc.org

Chemoselectivity: This involves reacting one functional group in the presence of another. Two major chemoselectivity challenges exist in this synthesis:

Partial Hydrolysis of the Nitrile: Converting the nitrile group (-CN) to the amide (-CONH₂) without it continuing to hydrolyze to a carboxylic acid (-COOH) is crucial. lumenlearning.comorgsyn.org The reaction must be stopped at the amide stage, which requires careful control of pH, temperature, and reaction time.

Selective Oxidation of the Methyl Group: The final oxidation step must convert the methyl group into a carboxylic acid without affecting the carbamoyl group. nih.gov Amides can be hydrolyzed under the harsh acidic or basic conditions often used for permanganate oxidations. chemguide.co.uk Therefore, choosing a selective oxidant or protecting the amide group may be necessary to achieve a high yield of the final product.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For 4-Carbamoyl-2-fluorobenzoic acid, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques would be employed to unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the carbamoyl (B1232498) and carboxylic acid groups. The aromatic region would likely display a complex splitting pattern due to the substitution pattern on the benzene (B151609) ring. The proton ortho to the fluorine atom would be split by the fluorine, in addition to neighboring protons. The chemical shifts are influenced by the electronic effects of the substituents: the electron-withdrawing carboxylic acid and carbamoyl groups, and the electronegative fluorine atom.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| COOH | 12.0 - 13.0 | Singlet (broad) | - |

| Ar-H (ortho to COOH) | 8.0 - 8.2 | Doublet of doublets | J(H,H) ≈ 8, J(H,F) ≈ 5 |

| Ar-H (meta to COOH) | 7.8 - 8.0 | Doublet of doublets | J(H,H) ≈ 8, J(H,H) ≈ 2 |

| Ar-H (ortho to Carbamoyl) | 7.6 - 7.8 | Doublet | J(H,H) ≈ 2 |

| CONH₂ | 7.3 - 7.7 (2H) | Singlet (broad) | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the aromatic carbons are influenced by the attached functional groups and the fluorine atom, which also introduces C-F coupling. The carbonyl carbons of the carboxylic acid and carbamoyl groups are expected to appear at the downfield end of the spectrum.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (Hz) |

| COOH | 165 - 170 | - |

| CONH₂ | 168 - 172 | - |

| C-F | 160 - 165 | ¹J(C,F) ≈ 240-260 |

| C-COOH | 135 - 140 | ³J(C,F) ≈ 3-5 |

| C-Carbamoyl | 140 - 145 | ³J(C,F) ≈ 7-10 |

| C-H (aromatic) | 115 - 135 | ²J(C,F) and ³J(C,F) ≈ 5-25 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopic Analysis

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal is characteristic of an aryl fluoride (B91410). The signal would be expected to be a multiplet due to coupling with the ortho- and meta-protons on the aromatic ring.

Predicted ¹⁹F NMR Data for this compound:

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Ar-F | -110 to -120 | Multiplet |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. science.govsdsu.edu In this compound, COSY would be used to confirm the connectivity of the aromatic protons, showing cross-peaks between adjacent protons on the ring. science.govsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.eduyoutube.com This would allow for the unambiguous assignment of the protonated aromatic carbons by correlating their signals to the already assigned proton signals. columbia.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range (2-3 bond) correlations between protons and carbons. columbia.eduyoutube.com This is particularly useful for identifying quaternary carbons (those without attached protons), such as the carbons of the carboxylic acid and carbamoyl groups, and the fluorinated and substituted aromatic carbons, by observing their correlations to nearby protons. columbia.eduyoutube.com

High-Resolution Mass Spectrometry (HRMS) Applications in Exact Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy by providing its exact mass. For this compound (C₈H₆FNO₃), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. Key predicted fragmentation pathways for this compound would include:

Loss of a hydroxyl radical (•OH) from the carboxylic acid group.

Loss of water (H₂O) from the molecule.

Decarboxylation, leading to the loss of CO₂.

Cleavage of the carbamoyl group (CONH₂).

Predicted HRMS Fragmentation Data for this compound:

| Fragment Ion | Predicted m/z | Description |

| [M+H]⁺ | 184.0359 | Protonated molecule |

| [M-OH]⁺ | 167.0328 | Loss of hydroxyl radical |

| [M-H₂O]⁺ | 166.0277 | Loss of water |

| [M-CO₂]⁺ | 140.0406 | Loss of carbon dioxide |

| [M-CONH₂]⁺ | 140.0141 | Loss of carbamoyl group |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretches of the carboxylic acid and amide, the N-H stretches of the amide, and the C-F stretch of the aromatic fluoride.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations are often strong in Raman spectra. The C=O stretching vibrations would also be observable.

Predicted Vibrational Spectroscopy Data for this compound:

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H (Carboxylic acid) | 2500-3300 (broad) | Weak |

| N-H (Amide) | 3100-3500 | 3100-3500 |

| C=O (Carboxylic acid) | 1680-1710 | 1680-1710 |

| C=O (Amide I) | 1640-1680 | 1640-1680 |

| C-N (Amide III) | 1200-1300 | 1200-1300 |

| C-F (Aromatic) | 1100-1250 | Weak |

| Aromatic C=C | 1450-1600 | 1450-1600 |

X-ray Crystallography and Solid-State Structural Analysis

To date, a definitive single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. The determination of its precise solid-state structure, including its crystal system, space group, and unit cell dimensions, awaits experimental investigation. However, valuable insights into its likely molecular conformation, bond parameters, and intermolecular interactions can be inferred from the crystallographic data of analogous fluorinated benzoic acid derivatives.

The molecular conformation of this compound is dictated by the spatial arrangement of its constituent functional groups: the carboxylic acid, the carbamoyl (carboxamide) group, and the fluorine atom attached to the benzene ring. The planarity of the benzene ring is expected, but the torsion angles of the carboxylic acid and carbamoyl groups relative to the ring will be influenced by steric and electronic effects.

In the case of the structurally related molecule, 4-(methoxycarbonyl)-2-fluorobenzoic acid, X-ray diffraction studies have revealed that the benzene ring and the methoxycarbonyl group are nearly coplanar, with a small dihedral angle between them. nih.gov However, the carboxylic acid group is significantly twisted out of the plane of the benzene ring. A similar non-coplanar arrangement of the carboxylic acid group is plausible for this compound due to the steric hindrance imposed by the ortho-fluorine atom.

The bond lengths and angles within the this compound molecule are anticipated to be in line with standard values for substituted benzoic acids. The C-F bond length is expected to be in the typical range for aryl fluorides. The C-C bond lengths within the aromatic ring will likely show minor deviations from the standard 1.39 Å of benzene due to the electronic influence of the substituents. The C=O and C-O bond lengths of the carboxylic acid group, and the C=O and C-N bonds of the carbamoyl group, will be characteristic of these functional groups. Precise, experimentally determined bond parameters for this compound are not available and await future crystallographic studies.

The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The carboxylic acid and carbamoyl groups are both excellent hydrogen bond donors and acceptors.

It is highly probable that the carboxylic acid groups will form the classic centrosymmetric dimer motif through strong O-H···O hydrogen bonds, a common feature in the crystal structures of carboxylic acids. The carbamoyl group, with its N-H bonds and carbonyl oxygen, can participate in further hydrogen bonding, potentially forming chains or sheets that link these primary dimers. For instance, N-H···O hydrogen bonds could form between the amide N-H and the carbonyl oxygen of either the carbamoyl or carboxylic acid group of a neighboring molecule.

There are currently no published studies on the polymorphism or pseudopolymorphism of this compound. Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in organic molecules, particularly those with flexible functional groups and multiple hydrogen bonding sites. The conformational flexibility of the carbamoyl and carboxylic acid groups, coupled with the potential for different hydrogen bonding arrangements, suggests that this compound could exhibit polymorphism under different crystallization conditions.

Pseudopolymorphism, which involves the incorporation of solvent molecules into the crystal lattice to form solvates, is also a possibility, especially when crystallizing from polar solvents that can engage in hydrogen bonding. Future research in this area would be valuable for understanding the solid-state properties of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a powerful lens to examine the electronic structure and stability of 4-carbamoyl-2-fluorobenzoic acid.

Density Functional Theory (DFT) Studies of Molecular Geometry and Stability

A foundational step in the computational analysis of this compound would involve geometry optimization using DFT methods. By employing a suitable functional (e.g., B3LYP or PBE) and basis set (e.g., 6-311++G(d,p)), the lowest energy three-dimensional arrangement of atoms can be determined. This calculation would yield precise bond lengths, bond angles, and dihedral angles. For instance, studies on similar molecules like 2,3,4-tri-fluoro-benzoic acid have utilized DFT to determine their optimized geometries in both monomeric and dimeric forms. The stability of the molecule is quantified by its total electronic energy and the absence of imaginary vibrational frequencies, which confirms that the optimized structure corresponds to a true energy minimum.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the carbamoyl (B1232498) group, while the LUMO would be distributed over the electron-withdrawing carboxylic acid and the fluorinated ring system. This analysis is standard in computational studies of aromatic acids and provides insights into potential reaction pathways.

Electrostatic Potential Surface (ESP) Mapping and Charge Distribution Analysis

An Electrostatic Potential (ESP) map illustrates the charge distribution on the molecular surface. It is invaluable for predicting sites of electrophilic and nucleophilic attack. For this compound, the ESP map would be expected to show negative potential (red regions) around the oxygen atoms of the carboxyl and carbamoyl groups, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would likely be found around the acidic hydrogen of the carboxyl group and the hydrogens of the carbamoyl group. Mulliken or Natural Bond Orbital (NBO) charge analysis would further quantify the partial charges on each atom, providing a more detailed picture of the electron distribution.

Conformational Analysis and Potential Energy Surface Mapping

The presence of rotatable bonds—specifically the C-C bond connecting the carboxylic acid group and the C-C bond of the carbamoyl group to the benzene (B151609) ring—means that this compound can exist in different conformations. A conformational analysis would involve systematically rotating these bonds and calculating the energy at each step to map the potential energy surface. This would identify the most stable conformer(s) and the energy barriers to rotation. Such studies have been performed for related molecules like 3-fluorobenzoic acid, revealing how intermolecular interactions can favor certain conformations. The interplay of steric hindrance from the ortho-fluorine atom and potential intramolecular hydrogen bonding between the carboxyl and carbamoyl groups would be a key focus of such an analysis.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental spectra.

NMR Chemical Shifts: Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound could be calculated. These theoretical values, when compared to experimental data, are instrumental in confirming the molecular structure. Machine learning and hybrid QM/MM approaches are also emerging as powerful tools for even more accurate predictions. google.comscribd.com

Vibrational Frequencies: The calculation of vibrational frequencies using DFT is a standard procedure. The resulting theoretical infrared (IR) and Raman spectra show the frequencies and intensities of the vibrational modes of the molecule. This allows for the assignment of specific peaks in an experimental spectrum to the stretching, bending, and torsional motions of the functional groups (e.g., C=O stretch, O-H stretch, N-H stretch). For related benzoic acids, these calculations have been shown to be in good agreement with experimental FTIR and FT-Raman spectra.

A hypothetical data table for predicted vibrational frequencies is presented below, illustrating the type of information that would be generated.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | ~3500 |

| N-H Stretch (Amide) | ~3400, ~3300 |

| C=O Stretch (Carboxylic Acid) | ~1750 |

| C=O Stretch (Amide I) | ~1680 |

| N-H Bend (Amide II) | ~1600 |

| Aromatic C=C Stretches | ~1600-1450 |

| C-F Stretch | ~1250 |

Computational Modeling of Reaction Mechanisms and Transition States

Should this compound be involved in a chemical reaction, for example, its synthesis or its interaction as a ligand with a biological target, computational modeling could elucidate the reaction mechanism. This involves locating the transition state structures—the highest energy points along the reaction coordinate—and calculating their energies. This information provides the activation energy of the reaction, which is related to the reaction rate. By mapping the entire reaction pathway, from reactants through transition states to products, a deep understanding of the reaction dynamics can be achieved.

Reactivity Profiles and Mechanistic Studies

Chemical Reactivity of the Carboxyl Functional Group (e.g., Esterification, Amidation)

The carboxylic acid group is a primary site for nucleophilic acyl substitution reactions.

Esterification: 4-Carbamoyl-2-fluorobenzoic acid can be converted to its corresponding esters through reaction with an alcohol under acidic conditions. A common method involves refluxing the acid in an alcohol, such as ethanol (B145695), with a catalytic amount of a strong acid like sulfuric acid. globalscientificjournal.com The equilibrium of this reaction is typically driven towards the ester by using an excess of the alcohol or by removing water as it is formed.

Amidation: The carboxyl group can also be converted to an amide by reaction with an amine. This transformation often requires the activation of the carboxylic acid, for instance, by converting it to an acid chloride using a reagent like thionyl chloride (SOCl₂), followed by the addition of the desired amine. Alternatively, direct amidation can be achieved using coupling agents that facilitate the formation of the amide bond. A study on the amidation of 3-substituted benzoic acids demonstrated the use of iridium catalysis for C-H amidation, which, while not a direct reaction of the carboxyl group, highlights advanced methods for forming C-N bonds in substituted benzoic acids. ibs.re.kr

Table 1: Representative Reactions of the Carboxyl Group

| Reaction | Reagents | Product |

| Esterification | Ethanol, Sulfuric Acid (catalyst) | Ethyl 4-carbamoyl-2-fluorobenzoate |

| Amidation (via acid chloride) | 1. Thionyl chloride 2. Amine (e.g., Aniline) | N-Aryl-4-carbamoyl-2-fluorobenzamide |

Chemical Reactivity of the Carbamoyl (B1232498) Functional Group (e.g., Hydrolysis, Nitrile Formation)

The carbamoyl group also exhibits characteristic reactivity, primarily involving nucleophilic attack at the carbonyl carbon.

Hydrolysis: The amide functionality can be hydrolyzed back to a carboxylic acid under either acidic or basic conditions, typically requiring heat. This reaction would convert this compound into 2-fluoroterephthalic acid.

Nitrile Formation (Dehydration): Dehydration of the primary amide (carbamoyl) group can yield a nitrile. This transformation is typically achieved by heating the amide with a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅) or thionyl chloride. In the case of this compound, this reaction would produce 4-cyano-2-fluorobenzoic acid.

While direct studies on this compound are limited, the reduction of a carbamoyl group to an amine has been observed in other fluorinated molecules under specific conditions.

Aromatic Reactivity: Electrophilic Aromatic Substitution and Nucleophilic Aromatic Substitution Considerations

The reactivity of the benzene (B151609) ring is significantly influenced by the existing substituents. The fluorine atom, the carboxylic acid group, and the carbamoyl group all affect the electron density of the ring and direct the position of incoming electrophiles or nucleophiles.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com The carboxylic acid and carbamoyl groups are deactivating and meta-directing due to their electron-withdrawing nature. The fluorine atom is also deactivating (due to its electronegativity) but is ortho, para-directing (due to its ability to donate a lone pair of electrons through resonance).

Given the combined effects of these groups on this compound, the ring is significantly deactivated towards electrophilic attack. The directing effects are conflicting: the fluoro group directs ortho and para to its position (positions 3 and 5), while the carboxyl and carbamoyl groups direct meta to their positions (positions 3 and 5 relative to the carboxyl group, and position 3 relative to the carbamoyl group). Therefore, any electrophilic substitution is likely to be sluggish and may result in a mixture of products, with substitution at position 3 being the most likely outcome.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is a key reaction for aryl halides, particularly those with electron-withdrawing groups. libretexts.org The fluorine atom on the ring, combined with the strongly electron-withdrawing carboxylic acid and carbamoyl groups, makes the aromatic ring susceptible to nucleophilic attack. nih.govwalisongo.ac.idresearchgate.net The electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org

The fluorine atom is a good leaving group in SNAr reactions. Nucleophiles can displace the fluoride (B91410) ion, leading to the formation of a new bond at that position. The rate of this reaction is enhanced by the presence of the electron-withdrawing substituents ortho and para to the fluorine atom. In this compound, the carbamoyl group is para and the carboxyl group is ortho to the fluorine, both strongly activating the ring for SNAr.

Mechanistic Investigations of Key Transformation Pathways

Mechanism of Nucleophilic Aromatic Substitution (SNAr): The generally accepted mechanism for SNAr involves a two-step addition-elimination process. libretexts.org

Addition: A nucleophile attacks the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing carboxyl and carbamoyl groups. libretexts.org

Elimination: The aromaticity is restored by the departure of the fluoride leaving group.

Mechanism of Electrophilic Aromatic Substitution (EAS): The mechanism of EAS also proceeds in two steps. youtube.comyoutube.com

Electrophilic Attack: The π electrons of the aromatic ring act as a nucleophile and attack a strong electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step temporarily disrupts the aromaticity of the ring.

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromatic system.

For this compound, the high degree of deactivation of the ring means that harsh reaction conditions would likely be required to facilitate the initial electrophilic attack.

Applications in Complex Molecule Synthesis

Role as a Precursor in the Synthesis of Heterocyclic Scaffolds

Heterocyclic compounds are fundamental structural motifs in a vast number of pharmaceuticals, natural products, and agrochemicals. researchgate.net 4-Carbamoyl-2-fluorobenzoic acid, possessing a carboxylic acid, a carbamoyl (B1232498) group, and an activated aromatic ring, is an ideal precursor for constructing a variety of heterocyclic systems.

The transformation of benzoic acid derivatives into heterocyclic structures is a well-established strategy. For instance, fluorinated benzoic acids can be converted through multi-step reactions into key intermediates like hydrazides, which are then cyclized to form 1,3,4-oxadiazoles. researchgate.net A typical sequence involves the initial esterification of the benzoic acid, followed by reaction with hydrazine (B178648) hydrate (B1144303) to yield a benzohydrazide. researchgate.netresearchgate.net This intermediate can then be reacted with various aromatic aldehydes to produce hydrazones, which undergo oxidative cyclization using reagents like iodine to furnish the 1,3,4-oxadiazole (B1194373) ring. researchgate.net The presence of the carbamoyl and fluoro substituents on the core ring of this compound provides handles for further diversification of the final heterocyclic product.

Furthermore, the 2-fluoro-substituted benzoic acid moiety can participate in other cyclization reactions. For example, 2-fluorobenzoic acids have been utilized in the synthesis of thioflavanones through a two-step sequence involving Friedel-Crafts acylation followed by tandem C-S bond formations with a sulfur nucleophile. researchgate.net The reactivity of the fluorine atom as a leaving group or directing group is key in these transformations. Co-crystallization studies of 4-fluorobenzoic acid with other heterocyclic precursors, such as 2-aminobenzothiazole, also highlight its utility in creating complex supramolecular structures stabilized by hydrogen bonds, which can be a stepping stone in rational drug design. eurjchem.com

Table 1: Exemplary Heterocyclic Synthesis from Fluorobenzoic Acid Derivatives

| Starting Material Class | Key Intermediate | Reaction Sequence | Resulting Heterocycle | Reference |

|---|---|---|---|---|

| 4-Fluorobenzoic Acid | 4-Fluorobenzohydrazide | 1. Esterification (H₂SO₄, EtOH) 2. Hydrazinolysis (N₂H₄·H₂O) 3. Condensation with aldehyde 4. Oxidative Cyclization (I₂, K₂CO₃) | 1,3,4-Oxadiazole | researchgate.net, researchgate.net |

| 2-Fluorobenzoic Acid | Acid Chloride | 1. Acylation of alkyne 2. Cyclization with NaSH | Thioflavanone | researchgate.net |

| 4-Fluorobenzoic Acid | N/A (Co-crystal former) | Co-crystallization with 2-aminobenzothiazole | Benzothiazole co-crystal | eurjchem.com |

Utility in the Construction of Biologically Relevant Molecules and Agrochemical Intermediates

The incorporation of fluorinated building blocks is a proven strategy for enhancing the efficacy and modulating the properties of bioactive molecules. sigmaaldrich.com It is estimated that approximately 25% of licensed herbicides and a significant portion of new pharmaceuticals contain one or more fluorine atoms. sigmaaldrich.com this compound serves as a valuable intermediate for molecules in both of these critical sectors.

Its structural relatives are important intermediates for various drugs. For example, 4-amino-2-fluorobenzoic acid is a key intermediate for pharmaceuticals, and synthetic routes have been developed for its large-scale production from materials like m-fluoroaniline. google.com Similarly, 4-cyano-2-fluorobenzyl alcohol, which can be accessed from the corresponding benzoic acid, is a crucial intermediate for synthesizing molecules such as S1P1 receptor agonists and treatments for Alzheimer's disease. google.com The carbamoyl and carboxylic acid groups of this compound can be chemically interconverted with amine and cyano groups, respectively, positioning it as a versatile precursor in these synthetic pathways.

In the agrochemical field, the presence of fluorine can dramatically enhance biological activity. ossila.com The development of new herbicides and pesticides often relies on the availability of novel fluorinated intermediates. The unique substitution pattern of this compound offers a scaffold that can be elaborated into new classes of agrochemicals, where the carbamoyl moiety can act as a key binding element or be transformed into other functional groups.

Development of Novel Fluorinated Aromatic Building Blocks for Chemical Libraries

Chemical libraries composed of diverse and structurally unique compounds are essential for modern drug discovery. nih.gov Fluorinated building blocks are highly sought after for inclusion in these libraries because the introduction of fluorine can significantly alter a molecule's properties, including lipophilicity, metabolic stability, and binding affinity, with minimal steric impact. sigmaaldrich.comossila.com

This compound is an exemplary building block for generating novel chemical libraries for several reasons:

Orthogonal Reactivity : The carboxylic acid and carbamoyl groups can be selectively functionalized using different chemistries, allowing for the rapid generation of a wide array of amides, esters, and other derivatives.

Modulation of Physicochemical Properties : The electron-withdrawing fluorine atom ortho to the carboxylic acid influences its acidity (pKa). The carbamoyl group provides hydrogen bond donor and acceptor capabilities. These features are critical for modulating interactions with biological targets. nih.gov

Three-Dimensional Shape : The ortho-fluoro substituent can influence the conformation of the molecule, potentially pre-organizing it for better binding to a target protein.

By systematically reacting this compound with diverse sets of amines, alcohols, and other reagents, chemists can construct large libraries of novel, fluorinated compounds. These libraries are invaluable resources for high-throughput screening campaigns aimed at identifying new lead compounds for drug development. nih.govnih.gov

Strategic Integration into Multi-Step Total Synthesis Endeavors

The alternative—introducing the fluorine and carbamoyl groups at later stages of a complex synthesis—often requires harsh or sensitive reagents and can lead to issues with selectivity and yield. By starting with this compound, synthetic chemists can avoid these potential pitfalls. The compound's functional groups are robust and can be carried through several synthetic steps before being elaborated in the final stages of the synthesis.

For example, a synthetic plan might involve an initial coupling reaction using the carboxylic acid moiety, followed by several transformations on other parts of the molecule, and concluding with a modification of the carbamoyl group or a reaction involving the fluorine-activated aromatic ring. This strategy of using a densely functionalized starting material is a hallmark of efficient modern organic synthesis. Patent literature describes multi-step processes starting from related fluorinated benzonitriles or benzoic acids to produce complex intermediates, demonstrating the industrial applicability of this approach. google.comresearchgate.net

Derivatization Strategies and Analog Design

Synthesis of Ester, Amide, and Anhydride (B1165640) Derivatives

The carboxylic acid group is a prime site for derivatization, readily converted into esters, amides, and anhydrides to alter the compound's polarity, solubility, and metabolic stability.

Ester Synthesis Esterification of the carboxylic acid can be achieved through several standard methods. A common approach is the Fischer esterification, which involves reacting 4-Carbamoyl-2-fluorobenzoic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). globalscientificjournal.comresearchgate.net For instance, reacting the parent acid with ethanol (B145695) and H₂SO₄ under reflux would yield ethyl 4-carbamoyl-2-fluorobenzoate. globalscientificjournal.com

Another method involves the initial conversion of the carboxylic acid to a more reactive acyl halide, which then readily reacts with an alcohol. Alternatively, coupling agents can facilitate the reaction under milder conditions.

Amide Synthesis Amide derivatives are frequently synthesized to mimic peptide bonds or to introduce new interaction points for biological targets. The most direct method, though often requiring harsh conditions, is the pyrolysis of an ammonium (B1175870) salt formed by reacting the carboxylic acid with an amine. masterorganicchemistry.comlibretexts.org

A more common and milder laboratory-scale synthesis involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). masterorganicchemistry.comyoutube.com In this process, DCC activates the carboxylic acid, which is then susceptible to nucleophilic attack by a primary or secondary amine to form the corresponding amide. masterorganicchemistry.com Another efficient route is the conversion of the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with an amine. masterorganicchemistry.comlibretexts.org

The synthesis of various amide derivatives from the related 4-fluorobenzoic acid has been reported, showcasing the feasibility of these reactions. For example, a series of hydrazide hydrazones were prepared from 4-fluorobenzoic acid hydrazide. globalscientificjournal.com

Table 1: Common Reagents for Carboxylic Acid Derivatization

| Derivative | Reagent(s) | Reaction Type |

|---|---|---|

| Ester | Alcohol (e.g., Ethanol), H₂SO₄ | Fischer Esterification |

| Amide | Amine, DCC | Coupling Reaction |

| Amide | 1. SOCl₂ 2. Amine | Acyl Halide Formation followed by Nucleophilic Substitution |

| Anhydride | Dehydrating Agent (e.g., P₂O₅) | Dehydration |

Anhydride Synthesis Acid anhydrides can be formed by the dehydration of two carboxylic acid molecules. For symmetric anhydrides, this can be accomplished by heating with a strong dehydrating agent. The related 4-fluorobenzoic anhydride is a known compound, suggesting that this compound could undergo a similar transformation to form its corresponding anhydride. nih.gov

Introduction of Diverse Substituents for Structure-Reactivity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to drug discovery, providing insights into how different functional groups on a molecule influence its biological activity. For the this compound scaffold, substituents can be introduced on the phenyl ring to probe interactions with biological targets.

The existing fluorine and carbamoyl (B1232498) groups already confer specific properties. The fluorine atom can enhance metabolic stability and binding affinity to target proteins. The carbamoyl group provides a hydrogen-bonding donor and acceptor, which can be crucial for target recognition.

SAR studies on analogous structures, such as fluoroquinolones and triazines, have demonstrated the importance of the substituent's nature and position. researchgate.netfrontiersin.org For example, in a series of 1,3,5-triazine (B166579) analogues, modifications to a fluorophenyl moiety significantly altered inhibitory potency and selectivity for specific biological transporters. frontiersin.org Similarly, studies on monobactam analogs have shown that substituting different amino acids at the C-4 position drastically affects their antibacterial activity. nih.gov

These principles can be applied to the this compound framework. Introducing various substituents—such as alkyl, alkoxy, nitro, or additional halogen groups—at the available positions on the benzene (B151609) ring would allow researchers to map the electronic and steric requirements of a target's binding site.

Table 2: Examples of Substituent Effects in Analogous Structures

| Scaffold | Position of Substitution | Substituent Type | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Fluoroquinolone | C-7 | Piperazinyl derivatives | Varied antibacterial activity | researchgate.net |

| 1,3,5-Triazine | N-naphthalene & Phenyl moiety | Various | Changes in inhibitory potency and selectivity | frontiersin.org |

| Monobactam | C-4 | Amino Acid | Altered antibacterial spectrum | nih.gov |

Exploration of Linker Chemistry for Conjugate Synthesis

The carboxylic acid functional group of this compound serves as an excellent chemical handle for attaching the molecule to larger entities like proteins, polymers, or other small molecules to create conjugates. This is particularly relevant in the field of antibody-drug conjugates (ADCs), where a cytotoxic payload is linked to a monoclonal antibody. nih.gov

The linker's chemical nature is critical as it influences the stability, solubility, and release mechanism of the conjugate. nih.gov Linkers can be broadly categorized as cleavable or non-cleavable.

Cleavable Linkers: These are designed to release the molecule under specific conditions found in target cells, such as low pH or the presence of certain enzymes (e.g., cathepsins, sulfatases). nih.gov A common strategy involves using a dipeptide linker (like Val-Cit) that is selectively cleaved by lysosomal proteases. The carboxylic acid of this compound could be coupled to the N-terminus of such a linker.

Non-Cleavable Linkers: These provide a stable connection, and the drug is released upon degradation of the entire antibody-linker-drug complex within the cell. A common non-cleavable linker involves a maleimide (B117702) group for attachment to antibody thiols, with the other end forming a stable amide bond with the drug. nih.gov

The synthesis of such conjugates would typically involve activating the carboxylic acid of this compound and reacting it with an amino group on the linker.

Design Principles for Modifying the this compound Scaffold

Bioisosteric Replacement: The carbamoyl group (-CONH₂) or the carboxylic acid (-COOH) can be replaced by other functional groups with similar steric and electronic properties (bioisosteres) to improve potency, selectivity, or pharmacokinetic properties. For example, the carboxylic acid could be replaced with a tetrazole ring, a common bioisostere that maintains acidic character but can offer different metabolic stability and cell permeability.

Modulation of Physicochemical Properties: The introduction of substituents can systematically alter properties like lipophilicity (logP), which affects solubility, permeability, and plasma protein binding. Adding polar groups can increase water solubility, while adding non-polar alkyl or aryl groups increases lipophilicity.

Conformational Restriction: Introducing cyclic structures or bulky groups can lock the molecule into a specific conformation. If this conformation matches the bioactive conformation required for binding to a biological target, a significant increase in potency can be achieved.

Exploiting the Fluorine "Magic Halo": The 2-fluoro substituent is a key feature. Fluorine is a small, highly electronegative atom that can form strong bonds with carbon and participate in hydrogen bonding. It can block metabolic attack at that position and favorably alter the pKa of the adjacent carboxylic acid. Design strategies often seek to retain this feature or introduce fluorine at other strategic positions to enhance metabolic stability and binding affinity.

By systematically applying these principles, chemists can generate a library of analogs based on the this compound scaffold, each designed to test a specific hypothesis about the molecule's interaction with its biological target and to improve its drug-like properties.

Advanced Analytical Methodologies for Research Applications

Chromatographic Method Development for Purity Assessment and Isomer Separation (e.g., HPLC, GC)

Chromatographic techniques are fundamental for assessing the purity of 4-Carbamoyl-2-fluorobenzoic acid and for separating it from potential isomers and process-related impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the predominant technique for analyzing non-volatile, polar organic compounds like benzoic acid derivatives. Method development for purity assessment of this compound would involve optimizing several key parameters to achieve adequate separation from impurities. A typical starting point would be a C18 stationary phase, which separates compounds based on hydrophobicity.

Key considerations for method development include:

Stationary Phase: An Ascentis® C18 column or equivalent is often suitable for the analysis of benzoic acid derivatives .

Mobile Phase: A gradient elution using a mixture of an aqueous phase (often with an acid modifier like trifluoroacetic acid or formic acid to ensure the carboxylic acid is protonated) and an organic solvent (like acetonitrile or methanol) is typically required to resolve compounds with a range of polarities.

Detection: UV detection is common for aromatic compounds. Based on the UV spectrum of benzoic acid, which shows absorption maxima at approximately 230 nm and 274 nm, a suitable wavelength can be selected for this compound sielc.comresearchgate.net.

Temperature: Column temperature is controlled (e.g., 30 °C) to ensure reproducible retention times .

Table 1: Representative HPLC Method Parameters for Analysis of Benzoic Acid Derivatives

| Parameter | Condition |

|---|---|

| Column | Ascentis® C18, 15 cm x 4.6 mm, 5 µm particles |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Time-based gradient from low to high %B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 230 nm or 274 nm sielc.com |

| Injection Volume | 10 µL |

Gas Chromatography (GC): GC is a high-resolution separation technique, particularly useful for volatile and thermally stable compounds. Due to the low volatility of benzoic acids, derivatization is typically required to convert the polar carboxylic acid and amide groups into more volatile esters and silyl ethers. For instance, derivatization with BF₃·MeOH can be used to form the corresponding methyl ester, which is more amenable to GC analysis .

For isomer separation, especially chiral separation, specialized GC columns with chiral stationary phases (e.g., derivatized cyclodextrins) are necessary calpoly.edu. While this compound itself is not chiral, this technique would be critical if chiral precursors were used in its synthesis, potentially leading to chiral impurities. Method development would focus on optimizing the temperature program to achieve baseline separation of the isomers of interest ju.edu.et.

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS, HPLC-NMR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for the comprehensive analysis of complex mixtures, enabling both separation and structural identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and specific technique that is ideal for identifying impurities and degradation products of this compound. A sensitive LC-MS/MS method can be developed for the direct determination and quantification of fluorobenzoic acids researchgate.net. The liquid chromatograph separates the components of a mixture, which are then ionized (e.g., by electrospray ionization, ESI) and detected by a mass spectrometer. The mass spectrometer provides mass-to-charge ratio (m/z) information for the parent compound and its fragments, which is invaluable for structural elucidation. Methods for other fluorobenzoic acids have achieved detection limits in the low ng/mL range diva-portal.org.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of this compound, GC-MS offers high chromatographic resolution and definitive identification based on mass spectra. Following derivatization, the sample is analyzed by GC-MS, where separated components are fragmented in a reproducible manner, producing a characteristic "fingerprint" mass spectrum that can be compared against spectral libraries for identification nih.gov. This technique is particularly useful for identifying and quantifying trace-level volatile or semi-volatile impurities nih.gov.

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (HPLC-NMR): HPLC-NMR is a powerful hyphenated technology for the direct structural characterization of components in a mixture without the need for prior isolation nih.gov. The HPLC system separates the compounds, and the eluent flows directly into an NMR spectrometer for analysis. This is particularly useful for identifying unknown impurities or metabolites in complex matrices ijarsct.co.in. Due to the inherent low sensitivity of NMR, the process can be challenging. To overcome this, HPLC-SPE-NMR has been developed, where individual chromatographic peaks are trapped on a solid-phase extraction (SPE) cartridge. This allows for the concentration of the analyte and the exchange of the protonated HPLC solvent for a deuterated NMR solvent, significantly improving data quality chromatographyonline.com.

Validation of Analytical Methods for Robustness and Reproducibility in Research Contexts

Validation is the formal, documented process of demonstrating that an analytical method is suitable for its intended purpose. It provides scientific evidence that the method yields reliable, accurate, and reproducible results. For research applications, validation ensures the integrity of the data generated. Key validation parameters, often following guidelines like those from the International Council for Harmonisation (ICH), include:

Specificity/Selectivity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. For an HPLC method, this is demonstrated by showing that the peak for this compound is well-resolved from other peaks.

Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically demonstrated by a linear regression analysis of peak area versus concentration data.

Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For an assay of a substance, the recommended range is typically 80% to 120% of the expected value chromatographyonline.com.

Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by analyzing a sample with a known concentration (a spiked sample) and calculating the percentage recovery.

Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed at three levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

Reproducibility: Precision between laboratories (collaborative studies).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). It provides an indication of its reliability during normal usage.

The validation process must be thoroughly documented, and any failures or deviations encountered during validation should be recorded and addressed in the final validation report researchgate.net.

Q & A

Basic: What are the key challenges in synthesizing 4-Carbamoyl-2-fluorobenzoic acid, and how can they be addressed methodologically?

The synthesis of this compound faces challenges due to the electron-withdrawing nature of the fluorine atom and steric hindrance from the carbamoyl group. These factors reduce reactivity at specific positions, complicating substitution or coupling reactions. To mitigate this:

- Stepwise functionalization : Introduce fluorine early via halogenation (e.g., Balz-Schiemann reaction) to avoid interference during carbamoylation.

- Protecting groups : Use tert-butoxycarbonyl (Boc) to protect the carbamoyl group during subsequent reactions .

- Optimized reaction conditions : Employ polar aprotic solvents (e.g., DMF) and elevated temperatures to enhance nucleophilic substitution efficiency .

Basic: Which analytical techniques are essential for confirming the purity and structure of this compound?

Advanced: How can SHELXL be optimized for refining the crystal structure of this compound?

SHELXL refinement requires careful handling of anisotropic displacement parameters and potential twinning:

- Anisotropic refinement : Assign ADPs to non-hydrogen atoms using high-resolution data (e.g., Å). Restrain fluorine and carbamoyl groups with ISOR commands to avoid overfitting .

- Twinning detection : Use the value and Hooft parameter () to identify twinning. Apply TWIN/BASF commands for matrix refinement .

- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .

Advanced: What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Discrepancies between NMR-derived conformers and crystallographic geometries often arise from dynamic effects in solution vs. solid-state packing. Methodological solutions include:

- Variable-temperature NMR : Probe conformational flexibility by observing H signal coalescence at elevated temperatures .

- DFT calculations : Compare optimized gas-phase structures (B3LYP/6-31G*) with crystallographic coordinates to identify packing influences .

- Complementary techniques : Use IR spectroscopy to validate hydrogen-bonding patterns observed in crystal structures .

Advanced: How does fluorine substitution influence the compound’s electronic properties and reactivity in medicinal chemistry applications?

The fluorine atom induces:

- Electron withdrawal : Stabilizes negative charge in carboxylate groups, enhancing binding to cationic enzyme active sites (e.g., cyclooxygenase inhibitors) .

- Metabolic resistance : Reduces oxidative metabolism via C-F bond strength, improving pharmacokinetic stability .

- Dipole modulation : Alters molecular polarity, as shown by log shifts (e.g., vs. non-fluorinated analogs) .

Basic: What are the common synthetic routes for fluorinated benzoic acid derivatives, and how do they apply to this compound?

Two primary routes:

Electrophilic fluorination : Use Selectfluor® or -fluoro--benzenedisulfonimide (NFOBS) to fluorinate benzoic acid precursors .

Pd-catalyzed cross-coupling : Introduce pre-fluorinated aryl boronic acids to a benzoic acid scaffold via Suzuki-Miyaura coupling .

For this compound, route 1 is preferred to avoid carbamoyl group interference during coupling .

Advanced: In crystallographic studies, how do programs like WinGX and ORTEP aid in analyzing molecular geometry and packing?

- WinGX : Integrates SHELX outputs for geometry analysis (e.g., bond angles ) and generates CIF files. Use its PARST module to compare experimental vs. theoretical bond lengths .

- ORTEP : Visualizes anisotropic displacement ellipsoids to assess thermal motion. For example, fluorine atoms often show elongated ellipsoids due to high mobility .

- Packing analysis : Use Mercury to identify - stacking (3.5–4.0 Å) or hydrogen bonds (e.g., O-HO=C, 2.7 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.